
2H-Pyran-3(6H)-one
Overview
Description
2H-Pyran-3(6H)-one is an organic compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and a ketone group at the third position. This compound is notable for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2H-Pyran-3(6H)-one is through the Achmatowicz rearrangement. This reaction involves the oxidative ring enlargement of 2-furyl carbinols to form pyran-2,3-en-4-uloses, which can be further transformed into this compound . The reaction typically employs oxidizing agents such as laccase and aerial oxygen, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes catalytic processes. For instance, oxidative gold catalysis has been employed to synthesize polycyclic 2H-Pyran-3(6H)-ones through a cascade cyclization process . This method leverages the high reactivity of gold carbene intermediates to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-hydroxy-2H-Pyran-3(6H)-one.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Laccase and aerial oxygen are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Gold catalysts are used in oxidative cyclization processes.
Major Products
The major products formed from these reactions include 6-hydroxy-2H-Pyran-3(6H)-one and various substituted pyran derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2H-Pyran-3(6H)-one serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. For example, oxidation can convert it into 2-methyl-2H-pyran-3,6-dione, while reduction can yield 6-hydroxy-2-methyl-2H-pyran-3-ol.
Synthetic Routes
The compound can be synthesized via several methods, including:
- Cyclization of 2-hydroxy-3-methylbut-2-enal under acidic conditions : This method typically requires a catalyst like sulfuric acid and elevated temperatures to facilitate the formation of the pyranone ring.
- Enzymatic synthesis : Lipase-catalyzed reactions have shown promise in producing various derivatives with high selectivity and efficiency .
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against gram-positive bacteria. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .
Compound Derivative | Minimum Inhibitory Concentration (µg/mL) | Target Organism |
---|---|---|
Derivative 1 | 1.56 | Staphylococcus aureus |
Derivative 2 | 0.75 | Streptococcus species |
Antioxidant Activity
The compound exhibits notable antioxidant properties attributed to its ability to scavenge free radicals, thereby inhibiting oxidative stress. This mechanism is vital for protecting biological systems from damage caused by reactive oxygen species (ROS), potentially preventing diseases linked to oxidative stress.
Medicinal Applications
Therapeutic Potential
Ongoing research is investigating the therapeutic applications of this compound in drug development. Its biological activities suggest potential uses in treating infections and oxidative stress-related diseases. The compound's interaction with various molecular targets may modulate enzyme activities and receptor functions, leading to diverse physiological effects .
Industrial Applications
Production of Fragrances and Flavorings
In the industrial sector, this compound is utilized in the production of fragrances and flavorings due to its appealing sensory properties. Its versatility allows it to be incorporated into various formulations, enhancing product appeal.
Case Studies
- Enzymatic Synthesis of Derivatives : A study highlighted the use of lipases for the transesterification of 6-acetoxy-2H-pyran-3(6H)-one, demonstrating improved yields with immobilized lipases compared to free lipases. The reaction conditions were optimized for better enzyme-substrate interaction, showcasing the compound's utility in biocatalysis .
- Antimicrobial Efficacy Study : A comprehensive investigation into the antimicrobial properties of several derivatives revealed that modifications at specific positions (C-2 and C-6) significantly enhance antibacterial activity against various pathogens .
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one involves its reactivity as an electrophile due to the presence of the ketone group. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another member of the pyran family, characterized by a saturated ring structure.
2H-Pyran-2,5(6H)-dione: A related compound with an additional ketone group, synthesized through similar oxidative processes.
Uniqueness
2H-Pyran-3(6H)-one is unique due to its specific ring structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industry .
Biological Activity
2H-Pyran-3(6H)-one, also known as 6-hydroxy-2H-pyran-3(6H)-one, is a compound of significant interest due to its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, and potential therapeutic properties, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by a six-membered ring containing an oxygen atom and a hydroxyl group at the sixth position. The molecular formula is , and its structural features contribute to its biological activity.
Antimicrobial Activity
Case Studies and Research Findings:
- Antibacterial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against gram-positive bacteria. For instance, a study reported that the compound 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus sp. .
- Structure-Activity Relationship (SAR) : The antimicrobial efficacy of these compounds is influenced by substituents at the C-2 and C-6 positions. The presence of bulkier groups at C-2 enhances antibacterial activity, highlighting the importance of molecular structure in determining biological effectiveness .
Antioxidant Activity
The antioxidant properties of this compound have been attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Mechanism of Action :
- The compound interacts with various molecular targets, modulating enzyme activities that are involved in oxidative stress responses .
Therapeutic Applications
Research is ongoing to explore the therapeutic potential of this compound in drug development. Its unique structural features allow it to serve as a building block for synthesizing more complex organic molecules with potential pharmacological properties.
Potential Uses :
- Antidepressant Activity : Some derivatives have shown promise in inhibiting monoamine transporters, suggesting potential applications in treating depression .
- Anti-inflammatory Effects : Studies indicate that certain pyran derivatives can reduce inflammatory markers in neuronal cells, which may have implications for neuroprotective therapies .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | Contains both hydroxyl and methyl groups | Antimicrobial, antioxidant |
2-Methyl-2H-pyran-3(6H)-one | Lacks hydroxyl group | Weaker biological activity |
2,6-Dimethyl-2H-pyran-3(6H)-one | Additional methyl group | Enhanced stability but variable activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2H-Pyran-3(6H)-one derivatives, and how do reaction conditions influence product selectivity?
- Methodology : Two primary methods are widely used: (i) cascade reactions starting from methyl coumalate with activated methylene precursors (e.g., alkyl halides or aldehydes), where solvent polarity and temperature dictate regioselectivity ; (ii) gold-catalyzed oxidation of 4-oxahepta-1,6-diynes, leveraging β-gold vinyl cation intermediates to control ring formation . Key factors include catalyst loading (e.g., AuCl₃ vs. AuBr₃), solvent choice (polar aprotic solvents enhance stability of intermediates), and reaction time (longer durations may promote side reactions).
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features should be analyzed?
- Methodology : Use a combination of ¹H/¹³C NMR (to identify proton environments near the carbonyl group and substituent patterns), IR (to confirm the C=O stretch at ~1700–1750 cm⁻¹), and HRMS (for molecular ion validation). For diastereomeric mixtures, NOESY can resolve spatial arrangements . Always compare experimental data with computed spectra (e.g., DFT) for tautomerism-related ambiguities .
Q. What safety precautions are necessary when handling this compound derivatives in laboratory settings?
- Methodology : Adopt OSHA/GHS guidelines: (i) use nitrile gloves and fume hoods to avoid skin/eye contact (Class 2A/2B irritation hazards); (ii) store in airtight containers away from ignition sources (flammable vapors may form); (iii) neutralize spills with inert adsorbents (e.g., vermiculite) followed by 10% NaOH solution .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for the oxidation of diynes to 2H-Pyran-3(6H)-ones to minimize byproduct formation?
- Methodology : (i) Screen transition-metal catalysts (e.g., Au, Pd) with ligands that stabilize cationic intermediates (e.g., phosphines) to suppress polymerization side reactions ; (ii) employ flow chemistry to control exothermicity in large-scale syntheses; (iii) use DoE (Design of Experiments) to balance solvent polarity (e.g., DCM vs. THF) and oxidant stoichiometry (e.g., TBHP vs. O₂) . Monitor byproducts via LC-MS and adjust residence times accordingly.
Q. How can contradictions in NMR data for this compound derivatives arising from tautomerism be resolved?
- Methodology : (i) Perform variable-temperature NMR (-40°C to 80°C) to observe coalescence of tautomeric signals; (ii) use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers; (iii) corroborate with computational chemistry (e.g., Gaussian or ORCA) to predict dominant tautomeric forms based on Gibbs free energy differences . For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-enriched) for definitive assignments.
Q. What strategies can address low yields in the synthesis of substituted 2H-Pyran-3(6H)-ones via cascade reactions?
- Methodology : (i) Introduce protecting groups (e.g., TBS for hydroxyls) to prevent undesired cyclization pathways; (ii) optimize precursor stoichiometry (e.g., 1.2–1.5 equivalents of methyl coumalate to limit dimerization); (iii) employ microwave-assisted synthesis to accelerate kinetic control over thermodynamically favored byproducts . Post-reaction, use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate target compounds efficiently.
Properties
IUPAC Name |
2H-pyran-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYKNXDWXDXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405427 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98166-23-5 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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